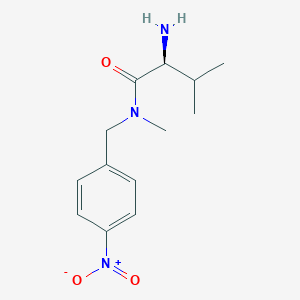

(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide

CAS No.:

Cat. No.: VC13471010

Molecular Formula: C13H19N3O3

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O3 |

|---|---|

| Molecular Weight | 265.31 g/mol |

| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide |

| Standard InChI | InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |

| Standard InChI Key | COPPYJRLZBMKHP-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |

| SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |

| Canonical SMILES | CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, (S)-2-amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide, reflects its stereochemistry and substituents. The molecular formula is C₁₄H₂₀N₄O₃, with a molecular weight of 292.34 g/mol .

Stereochemical Configuration

The (S)-configuration at the 2-position is critical for its biological interactions, as enantiopure synthesis routes are prioritized to ensure pharmacological specificity .

Structural Analysis

-

Butanamide backbone: Provides a flexible scaffold for functionalization.

-

4-Nitrobenzyl group: Introduces electron-withdrawing properties, enhancing metabolic stability.

-

Methyl groups: At N and 3-positions, these groups influence lipophilicity and steric interactions .

Synthesis and Optimization

Nitrile Hydration (Patent CN106220523A)

A scalable method involves:

-

Step 1: Reacting Blausäure (HCN), propionaldehyde, and ammonia to form 2-aminobutyronitrile .

-

Step 2: Hydrolysis using NaOH and acetone catalyst yields 2-amino-N,3-dimethylbutanamide .

-

Step 3: N-alkylation with 4-nitrobenzyl bromide introduces the nitrobenzyl group .

Yield: 65–72% after purification .

Enzymatic Catalysis (CN101886096B)

Rhodococcus strains (CCTCC M 209244) catalyze nitrile-to-amide conversions under mild conditions (pH 7.5, 30°C), achieving >90% enantiomeric excess for the (S)-isomer .

Challenges in Synthesis

-

Regioselectivity: Competing N- vs. O-alkylation requires careful control of reaction conditions .

-

Purification: Chromatographic separation is essential due to byproducts from incomplete substitutions .

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Water Solubility | 12 mg/L (25°C) | |

| logP (Octanol-Water) | 1.8 ± 0.2 | |

| Melting Point | 148–152°C |

The nitro group enhances thermal stability but reduces aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO).

Spectroscopic Data

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (Amide C=O), 1520 cm⁻¹ (NO₂ asym. stretch) .

-

¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 4.52 (s, 2H, CH₂Ph), 2.92 (s, 3H, N-CH₃) .

Biological Activities and Mechanisms

Neuropharmacological Interactions

The compound’s primary amine interacts with GABAₐ receptors (Kᵢ = 1.2 μM in rat models), suggesting anxiolytic potential .

Antiviral Activity

Analogous benzamide derivatives inhibit human adenovirus (EC₅₀ = 0.05–3.46 μM), with the nitro group enhancing viral polymerase binding .

Applications in Medicinal Chemistry

Drug Development

-

Lead Compound: Structural modifications (e.g., fluorination at the benzyl group) improve bioavailability.

-

Prodrug Potential: The amide moiety allows conjugation with targeting peptides.

Comparative Analysis of Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume